1,3,6-Trimethylcyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-Trimethylcyclohexa-1,3-diene is an organic compound with the molecular formula C10H14. It is a derivative of cyclohexadiene, characterized by the presence of three methyl groups attached to the cyclohexadiene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6-Trimethylcyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the catalytic dehydrogenation of β-cyclocitral or α-cyclogeranic acid using selenium dioxide . Another method includes the acid hydrolysis of picrocrocin, a bitter principle found in saffron .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trimethylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and other metal oxides.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium or platinum) is often used.
Substitution: Halogens, acids, and bases are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction typically produces more saturated hydrocarbons.
Scientific Research Applications
1,3,6-Trimethylcyclohexa-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of fragrances and flavoring agents due to its characteristic aroma.
Mechanism of Action
The mechanism of action of 1,3,6-Trimethylcyclohexa-1,3-diene involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist at GABAA receptors, which are involved in the regulation of neurotransmission . This interaction is believed to contribute to its anticonvulsant and antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethylcyclohexa-1,3-dienecarbaldehyde: This compound shares a similar structure but includes an aldehyde functional group.
Ethyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate: Another related compound with an ester functional group.
Uniqueness
1,3,6-Trimethylcyclohexa-1,3-diene is unique due to its specific arrangement of methyl groups and its ability to undergo a variety of chemical reactions. Its distinct aroma and potential biological activities further distinguish it from similar compounds.
Properties
CAS No. |
5186-34-5 |
---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
1,3,6-trimethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C9H14/c1-7-4-5-8(2)9(3)6-7/h4,6,8H,5H2,1-3H3 |
InChI Key |
NVFOKSPNOURCAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.